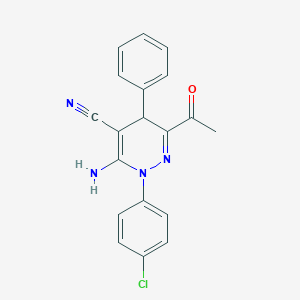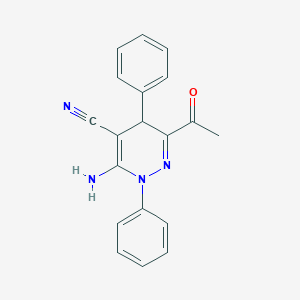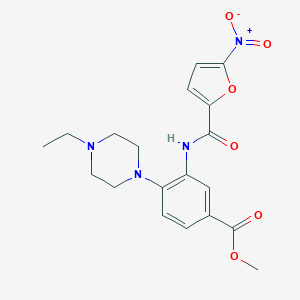![molecular formula C22H19N3O2 B250700 4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250700.png)
4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core with an ethyl group at the 4-position and a substituted phenyl ring containing an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the oxazolo[4,5-b]pyridine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The intermediate is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazolo[4,5-b]pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzamide core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[2-methyl-5-(pyridin-2-yl)phenyl]benzamide: Lacks the oxazolo ring, which may affect its binding affinity and biological activity.
4-ethyl-N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]benzamide: Contains a different heterocyclic ring, potentially altering its chemical reactivity and applications.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety in 4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide provides unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-3-15-7-10-16(11-8-15)21(26)24-18-13-17(9-6-14(18)2)22-25-20-19(27-22)5-4-12-23-20/h4-13H,3H2,1-2H3,(H,24,26) |
InChI Key |
FBCIAOQNMBLQAJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)

![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B250653.png)
![N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B250656.png)


